Simvastatin Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simvastatin Acyl-beta-D-glucuronide is a metabolite of Simvastatin12. Simvastatin is a lipid-lowering drug that inhibits HMG-CoA reductase2. It is in the statin class of medications and works by decreasing the manufacture of cholesterol by the liver2.
Synthesis Analysis
Acyl glucuronides of xenobiotics have been a subject of wide interest from the pharmaceutical industry with respect to biochemical reactivity, hepatic disposition, and enterohepatic circulation3. The formation of acyl glucuronides could be linked to specific UGT isoform(s)3. The glucuronide structure was established to be a 1-O-acyl-beta-D-glucuronide conjugate of the statin acid4.
Molecular Structure Analysis
The glucuronide structure was established to be a 1-O-acyl-beta-D-glucuronide conjugate of the statin acid45.
Chemical Reactions Analysis
Acyl glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar6. These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g. the -OH, -NH2 and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with formation of a series of rearranged isomers that undergo reversible pyranose ring-opening to expose the reactive aldose form of the sugar6.
Physical And Chemical Properties Analysis
The physical and chemical properties of Simvastatin Acyl-beta-D-glucuronide are not explicitly mentioned in the search results. However, it is known that acyl glucuronides are generally reactive8.
Scientific Research Applications
Mediator of Drug-Induced Toxicities
Scientific Field
Application Summary
Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, are studied as potential mediators of drug-induced toxicities . They are reactive drug conjugates that can interact with several biological systems .
Experimental Procedures
The study of acyl glucuronides involves detecting, identifying, and quantifying them in biological fluids and tissues . This is achieved through advanced analytical methodologies .
Results or Outcomes
The role of acyl glucuronides in drug-induced toxicities remains controversial due to the challenges in studying this group of reactive drug conjugates . There is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites .
Inhibition of Cytochrome P450 (CYP) 2C8
Scientific Field
Application Summary
The acyl glucuronide of gemfibrozil, a lipid-regulating drug, is known to inhibit cytochrome P450 (CYP) 2C8 . This inhibition results in clinically important drug-drug interactions with drugs metabolized by CYP2C8 .
Experimental Procedures
The study involves understanding how an acyl glucuronide metabolite of a drug interacts in the active site of CYP2C8 and selectively inhibits the enzyme .
Results or Outcomes
The acyl glucuronide of gemfibrozil and clopidogrel, another widely used antiplatelet agent, have demonstrated significant drug-drug interactions with the substrates of CYP2C8 . Current progress in atomic-level understanding mostly involves studying how different drugs bind and undergo oxidation in the active site of CYPs .
Substrate and Inhibitor of Organic Anion Transporters
Application Summary
Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, can serve as both substrates and inhibitors of organic anion transporters . These proteins play an important role in modulating the disposition and excretion of acidic drug conjugates .
Experimental Procedures
The study involves understanding how an acyl glucuronide metabolite of a drug interacts with organic anion transporters and influences their function .
Results or Outcomes
The discovery of the inhibitory effects of acyl glucuronide conjugates on organic anion transporters was unexpected . This finding has implications for the pharmacokinetics and pharmacodynamics of drugs that undergo glucuronidation .
Kinetic Modelling of Acyl Glucuronide Reactivity
Scientific Field
Application Summary
Acyl glucuronides, including Simvastatin Acyl-beta-D-glucuronide, are involved in kinetic modelling studies . These studies aim to understand the reactivity of acyl glucuronides and their role in drug metabolism .
Experimental Procedures
The study involves conducting full kinetic analysis on a series of acyl glucuronide compounds . This includes detecting, identifying, and quantifying them in biological fluids and tissues .
Results or Outcomes
The results of these studies contribute to our understanding of how acyl glucuronides interact with biological molecules . This knowledge can help predict the potential toxicity of drugs that form acyl glucuronides .
Safety And Hazards
The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial6. Despite a large body of in vitro data on the reactions of acyl glucuronides with protein, evidence for adduct formation from acyl glucuronides in vivo is limited and potentially ambiguous6. The causal connection of protein adduction to adverse drug reactions remains uncertain6.
Future Directions
While the compounds tested from “withdrawn” and “warning category” all formed the glutathione adduct in buffer, none from “safe” category formed the glutathione adduct3. In contrast, none of the compounds tested from any category formed methoxylamine conjugate, a reaction with putative aldehyde moiety formed via acyl migration3. This suggests that further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response8.
properties
IUPAC Name |
(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYTKVVBICSHZ-AWTWTUOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Simvastatin Acyl-beta-D-glucuronide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.